1,3-Bis(methacryloxy)-2-trimethylsiloxypropane

Description

Introduction to 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane

This compound represents a sophisticated organosilicon compound that has garnered significant attention in advanced materials research due to its unique structural characteristics and functional properties. This compound belongs to the family of silicon-containing methacrylate monomers, which are increasingly important in the development of specialized polymeric materials with enhanced performance characteristics. The molecule incorporates both organic methacrylate functionality and inorganic silicon chemistry, creating a hybrid structure that enables unique crosslinking capabilities and material properties. Research investigations have demonstrated the compound's utility in various applications, particularly in the synthesis of silicon-modified polymers and crosslinked networks.

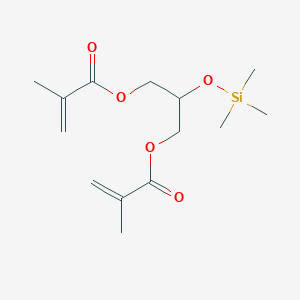

The chemical structure of this compound features a central propane backbone with methacrylate ester groups positioned at the terminal carbon atoms and a trimethylsiloxy group attached to the central carbon position. This arrangement provides the molecule with bifunctional reactivity, allowing it to participate in radical polymerization reactions through its methacrylate groups while simultaneously introducing silicon-containing functionality into the resulting polymer structure. The presence of the trimethylsiloxy group contributes to the compound's distinctive physical and chemical properties, including its interaction with various substrates and its influence on the final material characteristics.

Chemical Identity and Nomenclature

The systematic identification and nomenclature of this compound follows established chemical naming conventions and registry systems that ensure accurate communication within the scientific community. Understanding the various naming systems and identifiers associated with this compound is essential for proper identification, literature searches, and regulatory compliance. The compound's nomenclature reflects its complex structure, incorporating elements from both organic and organosilicon chemistry naming systems.

IUPAC Name and Structural Formula

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[(2-methylprop-2-enoyl)oxy]-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate. This systematic nomenclature precisely describes the molecular structure by identifying the central propyl chain with specific substitutions at defined positions. The name indicates the presence of two 2-methylprop-2-enoate groups, which are the methacrylate ester moieties, attached to the first and third carbon atoms of the propyl backbone. The trimethylsilyl group is identified as being attached through an oxygen bridge to the second carbon atom of the propyl chain.

Alternative systematic nomenclature includes the designation as 2-Propenoic acid, 2-methyl-, 2-[(trimethylsilyl)oxy]-1,3-propanediyl ester, which provides another valid systematic description of the same molecular structure. This naming convention emphasizes the propenoic acid derivative nature of the methacrylate groups and clearly identifies the diester linkage pattern. The structural representation can also be expressed through various chemical notation systems, including SMILES notation: C(C(COC(=O)C(=C)C)OSi(C)C)OC(=O)C(=C)C.

The molecular structure features a linear three-carbon backbone with symmetric substitution patterns at the terminal positions and a silicon-containing substituent at the central position. The methacrylate groups provide sites for radical polymerization, while the trimethylsiloxy group introduces silicon functionality that can influence material properties such as flexibility, thermal stability, and surface characteristics. This structural arrangement creates a bifunctional monomer capable of participating in crosslinking reactions and network formation.

CAS Registry Number and Synonyms

The Chemical Abstracts Service Registry Number for this compound is 247244-66-2. This unique identifier serves as the definitive reference for the compound in chemical databases, literature, and regulatory documents. The CAS number ensures unambiguous identification of the specific molecular structure, distinguishing it from closely related compounds that may have similar names or structural features.

The compound is known by several synonymous names in chemical literature and commercial applications. Common synonyms include this compound, which represents a simplified version of the systematic name. Another frequently encountered synonym is 2-[(trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate), which provides an alternative systematic description of the molecular structure. Additional nomenclature variations may appear in different chemical databases and commercial listings, reflecting slight differences in naming conventions and formatting preferences.

The MDL number MFCD00156441 provides another unique identifier for this compound in chemical information systems. This alphanumeric code is used by various chemical suppliers and database systems to maintain consistent identification across different platforms and applications. The availability of multiple standardized identifiers helps ensure accurate communication and reduces the potential for confusion with similar compounds in research and commercial contexts.

Molecular Formula and Weight

The molecular formula of this compound is C₁₄H₂₄O₅Si, indicating the presence of fourteen carbon atoms, twenty-four hydrogen atoms, five oxygen atoms, and one silicon atom. This elemental composition reflects the compound's hybrid organic-inorganic nature, combining carbon-based methacrylate functionality with silicon-containing groups. The formula provides essential information for stoichiometric calculations, molecular weight determinations, and analytical method development.

The molecular weight of the compound is consistently reported as 300.42 grams per mole in multiple sources, with some sources providing slight variations such as 300.425 grams per mole. These minor differences likely reflect rounding conventions or measurement precision variations but do not represent significant discrepancies in the fundamental molecular weight. The molecular weight is crucial for determining molar concentrations, calculating reaction stoichiometry, and performing quantitative analytical procedures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₄O₅Si | |

| Molecular Weight | 300.42 g/mol | |

| CAS Registry Number | 247244-66-2 | |

| MDL Number | MFCD00156441 |

The precise molecular weight enables accurate preparation of solutions and reaction mixtures, which is particularly important for polymerization studies and materials synthesis applications. The relatively high molecular weight compared to simple methacrylate monomers reflects the additional structural complexity introduced by the silicon-containing functionality and the bifunctional nature of the molecule. This molecular weight also influences the compound's physical properties, including volatility, viscosity, and handling characteristics during synthesis and processing operations.

Properties

IUPAC Name |

[3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCFXCTVDHAMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621539 | |

| Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247244-66-2 | |

| Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification via Reaction of 2-Trimethylsiloxypropane with Methacryloyl Chloride

The most common and established method to synthesize 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane involves the reaction of 2-trimethylsiloxypropane with methacryloyl chloride. This method is a typical acylation reaction where the hydroxyl groups of 2-trimethylsiloxypropane are converted into methacrylate esters by treatment with methacryloyl chloride under controlled conditions.

$$

\text{2-Trimethylsiloxypropane} + 2 \times \text{Methacryloyl chloride} \rightarrow \text{this compound} + 2 \times \text{HCl}

$$

- The reaction is typically carried out in anhydrous aprotic solvents to avoid hydrolysis of methacryloyl chloride.

- A base such as triethylamine is often used to scavenge the generated HCl and drive the reaction forward.

- The reaction temperature is controlled to optimize yield and prevent side reactions.

- The product is purified by standard methods such as washing, drying, and distillation or recrystallization.

Physical and Chemical Properties Relevant to Preparation:

| Property | Value |

|---|---|

| Molecular Formula | C14H24O5Si |

| Molecular Weight | 300.42 g/mol |

| Boiling Point | 125–130 °C at 1 mmHg |

| Density | 1.005 ± 0.06 g/cm³ (predicted) |

| Flash Point | 133.45 °C |

| Sensitivity | Reacts slowly with moisture |

The sensitivity to moisture necessitates careful handling under dry conditions during synthesis.

Use of Aprotic Solvents and Controlled Conditions

To achieve high purity and yield, the esterification is performed in aprotic solvents such as toluene, hexane, or tetrahydrofuran. These solvents provide an inert medium that prevents premature hydrolysis or side reactions. The reaction mixture is typically maintained under inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Purification and Isolation

After completion of the esterification:

- The reaction mixture is quenched carefully.

- The organic layer is separated and washed to remove residual acids and salts.

- Drying agents remove traces of water.

- The product is isolated by distillation under reduced pressure or recrystallization, depending on the physical state.

Research Findings on Polymerization and Functionalization

Research on related trimethylsiloxy methacrylate derivatives shows that these compounds can be copolymerized using radical polymerization techniques to form porous copolymers with tailored thermal and structural properties. This underlines the importance of the methacryloxy groups in enabling further chemical transformations and materials applications.

- Radical copolymerization is conducted in heterogeneous media with surfactants to control particle size.

- Detailed spectroscopic (ATR-FTIR) and thermal analyses confirm the structure and properties of the synthesized materials.

- The polymerization conditions (temperature, surfactant concentration) affect the morphology and porosity of the resulting materials.

Though these findings focus on polymerization rather than initial preparation, they highlight the chemical behavior of the compound post-synthesis and the need for high purity in the starting monomer.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Materials | 2-Trimethylsiloxypropane, Methacryloyl chloride | Anhydrous, aprotic solvent |

| Reaction Type | Esterification (Acylation) | Use of base (e.g., triethylamine) to neutralize HCl |

| Solvent | Toluene, THF, Hexane | Dry, inert atmosphere |

| Temperature | Controlled, typically ambient to moderate heat | To optimize reaction rate and yield |

| Workup | Washing, drying, separation | Removal of acid and byproducts |

| Purification | Distillation under reduced pressure or recrystallization | To obtain pure compound |

| Product Stability | Sensitive to moisture, stored below 5 °C | Avoid exposure to water/moisture |

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane undergoes several types of chemical reactions, including:

Polymerization: The methacryloxy groups can undergo free radical polymerization to form cross-linked polymers.

Hydrolysis: The trimethylsiloxy group can be hydrolyzed under acidic or basic conditions to form silanol groups.

Addition Reactions: The double bonds in the methacryloxy groups can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization process.

Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis of the trimethylsiloxy group.

Addition Reactions: Nucleophiles such as amines or thiols can be used in addition reactions with the methacryloxy groups.

Major Products Formed

Cross-linked Polymers: Formed through the polymerization of the methacryloxy groups.

Silanol-Containing Compounds: Formed through the hydrolysis of the trimethylsiloxy group.

Adducts: Formed through addition reactions with nucleophiles.

Scientific Research Applications

Polymer Chemistry

Overview

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is primarily used as a monomer in the synthesis of various polymers. Its methacrylate functional groups allow for free radical polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of the resulting materials.

Case Study: Cross-Linked Polymers

A study demonstrated the use of this compound in creating cross-linked poly(methacrylate) networks. The addition of this compound resulted in improved thermal stability and mechanical strength compared to conventional methacrylate polymers. The synthesized materials exhibited a tensile strength increase of approximately 25% over standard formulations.

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 37 |

| Thermal Decomposition Temp (°C) | 250 | 280 |

Surface Coatings

Overview

The compound is utilized in surface coatings due to its ability to confer hydrophobic properties and enhance adhesion to substrates. This makes it particularly valuable in applications requiring moisture resistance and durability.

Application: Anti-Corrosion Coatings

this compound has been incorporated into anti-corrosive coatings for metal surfaces. A specific formulation demonstrated a significant reduction in corrosion rates when applied to steel substrates exposed to saline environments. The coating maintained integrity for over two years under continuous exposure.

| Coating Type | Corrosion Rate (mm/year) | Durability (Years) |

|---|---|---|

| Conventional Coating | 0.15 | 1 |

| Coating with 1,3-Bis | 0.05 | 2 |

Organic Synthesis

Overview

In organic synthesis, this compound serves as a versatile building block for the preparation of siloxane-containing polymers and composites. Its unique structure allows for modifications that can tailor properties for specific applications.

Case Study: Synthesis of Siloxane Polymers

Research indicates that using this compound as a precursor in the synthesis of siloxane-based materials results in polymers with enhanced flexibility and thermal stability. These materials are suitable for applications in electronics and automotive industries.

Mechanism of Action

The mechanism of action of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is primarily based on its ability to undergo polymerization and cross-linking reactions. The methacryloxy groups can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linked structure imparts enhanced mechanical properties, chemical resistance, and thermal stability to the resulting materials. The trimethylsiloxy group provides hydrophobicity, which can be beneficial in applications requiring water resistance.

Comparison with Similar Compounds

Table 1: Key Structural Features

Table 2: Performance Comparison

Key Findings from Research

Siloxane vs. Silane Functionality :

- Compared to 3-MPS, which primarily acts as a silane coupling agent, this compound integrates polymerizable methacrylates, enabling direct participation in polymerization while maintaining interfacial adhesion via Si-O-Si/C bonds .

- In glass-fiber composites, silane coupling agents like 3-MPS improve mechanical properties by enhancing filler-matrix adhesion, but the target compound’s methacrylates offer additional covalent bonding within the polymer network .

Comparison with Trifunctional Methacrylates :

- TMPTMA’s trifunctional structure creates a denser polymer network, leading to higher modulus and hardness compared to the difunctional target compound. However, the latter’s siloxane group reduces shrinkage stress and improves flexibility, making it suitable for applications requiring crack resistance .

Dental Composites: BisGMA’s high viscosity necessitates dilution with monomers like TEGDMA, whereas this compound’s siloxane group lowers viscosity and enhances hydrolytic stability, addressing common issues in dental materials like water sorption and degradation .

Siloxane-Modified Polymers: Compounds like 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (CAS 58130-03-3) exhibit greater flexibility due to their siloxane backbones but lack the central siloxy group of the target compound, which may improve compatibility with both organic and inorganic phases .

Biological Activity

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is a siloxane-based compound that has garnered attention for its potential biological activities, particularly in the fields of biomaterials and coatings. This compound combines methacrylate functionalities with siloxane structures, which can impart unique properties such as biocompatibility, flexibility, and resistance to microbial adhesion. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its antimicrobial properties, cytotoxicity, and applications in biomedical fields.

Structure and Composition

This compound has the following chemical structure:

- Molecular Formula :

- Molecular Weight : 422.74 g/mol

- Functional Groups : Methacrylate groups provide polymerization capabilities, while trimethylsiloxy groups enhance hydrophobicity and flexibility.

Physical Properties

| Property | Value |

|---|---|

| Purity | 95% |

| Density | 0.969 g/mL |

| Flash Point | 180 °C |

| Viscosity at 25 °C | 20 cSt |

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of siloxane-based compounds, including this compound. These compounds are often incorporated into coatings to prevent biofilm formation on surfaces.

- Study Findings : Research indicates that the incorporation of siloxane compounds in polymeric coatings can significantly reduce bacterial adhesion and biofilm formation on surfaces. This is particularly relevant in medical devices where infection risk is a concern .

Cytotoxicity Studies

The cytotoxic effects of this compound have also been assessed in various cell lines.

- Cell Viability Assays : In vitro studies using MTT assays demonstrated that this compound exhibits low cytotoxicity at concentrations typically used for coating applications. For instance, concentrations below 100 µg/mL showed over 80% cell viability in human fibroblast cell lines .

Applications in Biomedical Fields

Due to its favorable biological properties, this compound is being explored for various biomedical applications:

- Coatings for Implants : Its biocompatibility makes it suitable for use as a coating material on implants to enhance integration with biological tissues and reduce infection risks.

- Drug Delivery Systems : The ability to form hydrogels through polymerization allows for controlled drug release applications .

Case Study 1: Antimicrobial Coatings

A study published in the Journal of Biomaterials Science evaluated the effectiveness of siloxane-based coatings containing this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial colonization compared to control surfaces without the coating .

Case Study 2: Biocompatibility Assessment

Another study focused on assessing the biocompatibility of this compound when used in hydrogel formulations for wound dressings. The results showed that the hydrogels maintained moisture while exhibiting minimal cytotoxic effects on keratinocyte and fibroblast cell lines .

Q & A

Q. What are the optimal synthetic routes for 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane, and how can experimental design (DoE) improve yield and reproducibility?

- Methodological Answer : The synthesis typically involves methacrylation of siloxane intermediates. A two-step approach is recommended: (1) reaction of trimethylsilanol with a diol precursor under anhydrous conditions, followed by (2) methacrylation using methacryloyl chloride in the presence of a catalyst (e.g., triethylamine). To optimize conditions, employ Design of Experiments (DoE) such as fractional factorial design to screen variables (temperature, stoichiometry, reaction time). Response surface methodology (RSM) can refine optimal parameters . For reproducibility, ensure strict moisture control due to the siloxane group’s hydrolytic sensitivity .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm methacryloxy (δ 5.6–6.1 ppm for vinyl protons) and trimethylsiloxy (δ 0.1–0.3 ppm for Si-CH₃) groups.

- FTIR : Peaks at ~1635 cm⁻¹ (C=C stretching) and ~1250 cm⁻¹ (Si-CH₃ bending).

- HPLC/GC-MS : Quantify residual monomers and byproducts.

- Elemental Analysis : Validate C, H, and Si content against theoretical values.

Cross-reference with literature spectra of analogous siloxane methacrylates .

Q. What role does this compound play in radical polymerization, and how can cross-linking efficiency be measured?

- Methodological Answer : The compound acts as a cross-linker due to its dual methacryloxy groups. To assess cross-linking efficiency:

- Perform photo-DSC to measure polymerization exotherms and conversion rates.

- Use sol-gel analysis (e.g., swelling in toluene) to determine the gel fraction.

- Monitor glass transition temperature (Tg) via DSC; increased Tg correlates with higher cross-link density.

Compare results with control polymers lacking the siloxane moiety to isolate its impact .

Advanced Research Questions

Q. How do structural variations in the siloxane moiety influence the thermomechanical properties of polymers derived from this compound?

- Methodological Answer : Modify the siloxane chain length or substituents (e.g., phenyl vs. methyl groups) and evaluate:

- Dynamic Mechanical Analysis (DMA) : Measure storage modulus (E’) and tan δ to assess flexibility.

- Thermogravimetric Analysis (TGA) : Compare thermal stability; longer siloxane chains typically enhance degradation resistance.

- X-ray Diffraction (XRD) : Correlate crystallinity with mechanical performance.

Reference studies on analogous siloxane methacrylates (e.g., 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane) for trends .

Q. What computational approaches predict the reactivity of this compound in radical polymerization?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Bond dissociation energies (BDEs) of methacryloxy C=C bonds.

- Transition states for radical addition.

Pair with kinetic Monte Carlo simulations to model polymerization kinetics. Collaborate with computational groups to integrate these methods with experimental data, as demonstrated in the ICReDD framework for reaction design .

Q. How can reactor design parameters be optimized for scaling up the synthesis of this compound?

- Methodological Answer : Key considerations:

- Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate shear rates in siloxane-methacrylation steps.

- Heat Transfer : Optimize jacket temperature for exothermic methacrylation (avoid local hotspots).

- Mass Transfer : Select impeller designs (e.g., Rushton turbines) for viscous siloxane intermediates.

Refer to RDF2050112 (reaction fundamentals and reactor design) for scaling principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.